4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol
Brand Name: Vulcanchem
CAS No.: 574745-76-9
VCID: VC2980012
InChI: InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3
SMILES: CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O
Molecular Formula: C18H14FN3O3
Molecular Weight: 339.3 g/mol

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

CAS No.: 574745-76-9

Cat. No.: VC2980012

Molecular Formula: C18H14FN3O3

Molecular Weight: 339.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol - 574745-76-9

Specification

CAS No. 574745-76-9
Molecular Formula C18H14FN3O3
Molecular Weight 339.3 g/mol
IUPAC Name 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol
Standard InChI InChI=1S/C18H14FN3O3/c1-9-5-10-12(22-9)3-4-15(17(10)19)25-18-11-6-16(24-2)14(23)7-13(11)20-8-21-18/h3-8,22-23H,1-2H3
Standard InChI Key BNDMWBMVOITFQA-UHFFFAOYSA-N
SMILES CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O
Canonical SMILES CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)O

Introduction

Chemical Identity and Structural Characteristics

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is a heterocyclic organic compound with substantial pharmaceutical interest. The compound is identified by the CAS registry number 574745-76-9 and possesses the molecular formula C18H14FN3O3 . The molecular structure incorporates several key pharmacophoric elements including an indole ring system, a quinazoline core, and strategically positioned functional groups (methoxy, hydroxyl, and fluoro substituents). With a molecular weight of 339.32 g/mol, this compound exists as a solid at standard conditions and represents a class of molecules with potential biological activity .

The compound is also known by several synonyms, including CEDI-009, 4-[(4-fluoro-2-methyl-1H-indol-5-yloxy)]-6-methoxy-7-Quinazolinol, and 7-Quinazolinol, 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy- . The MDL Number associated with this compound is MFCD12547677, providing additional identification for database searches and reference purposes .

Physical and Chemical Properties

The physical and chemical properties of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol are summarized in Table 1, compiled from the available data in the search results.

Table 1: Physical and Chemical Properties of 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol

PropertyValueReference
CAS Registry Number574745-76-9
Molecular FormulaC18H14FN3O3
Molecular Weight339.32 g/mol
MDL NumberMFCD12547677
Physical AppearanceBrown solid (as synthesized)
SolubilitySoluble in N,N-dimethylformamide
Mass Spectrometrym/z: 340 (M+H, 100%) (positive ionization mode)

The compound contains multiple functional groups that contribute to its chemical behavior. The hydroxyl group at the 7-position of the quinazoline ring represents a key reactive site for further chemical modifications, particularly for alkylation reactions that can lead to the synthesis of more complex pharmaceutical compounds .

Synthetic Methodologies

The synthesis of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol has been documented in scientific literature and patents, with specific reaction conditions and methodologies optimized for high yields and purity.

Primary Synthetic Route

The primary synthetic route to obtain 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol involves a debenzylation reaction of the corresponding benzyloxy precursor. According to the available synthesis information, the compound is prepared from 7-(benzyloxy)-4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazoline (CAS: 574745-75-8) through catalytic hydrogenation .

The detailed synthetic procedure involves the following steps:

  • Dissolution of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-7-(benzyloxy)-6-methoxyquinazoline (0.46 g, 1.1 mmol) in N,N-dimethylformamide (10 mL)

  • Addition of palladium hydroxide catalyst (250 mg, 10% on carbon)

  • Addition of ammonium formate (0.67 g, 10.6 mmol) as the hydrogen source

  • Stirring of the reaction mixture for 2 hours at room temperature

  • Filtration of the catalyst through a CELITE pad

  • Evaporation of the solution and drying under high vacuum overnight

This procedure yields the target compound as a brown solid with a reported yield of 100% (0.36 g) . The identity of the product was confirmed by mass spectrometry, which showed a characteristic peak at m/z 340 (M+H, 100%) in positive ionization mode .

Alternative Synthetic Approaches

Alternative synthetic approaches for similar quinazoline compounds have been described in patent literature. For example, a related compound, 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxy-7-hydroxyquinoline, was synthesized by refluxing a corresponding benzyloxy precursor with Pd/C (10%) for 30 minutes, followed by filtration, evaporation, and washing with water . This methodology suggests that variations in the reaction conditions can be applied to optimize the synthesis of the target compound and related derivatives.

Relationship to Cediranib and Pharmaceutical Significance

4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol serves as a key intermediate in the synthesis of cediranib (AZD2171), an anti-cancer agent with significant clinical importance . The hydroxyl group at the 7-position of the quinazoline ring provides a reactive site for the final synthetic step in cediranib production.

Role in Cediranib Synthesis

The compound functions as a phenolic intermediate that undergoes alkylation with 1-(3-chloropropyl)pyrrolidine to form the final ether linkage present in cediranib . Research by Ashworth et al. has elucidated the mechanism of this alkylation reaction, demonstrating that the active alkylating agent is actually an azetidinium ion (4-azoniaspiro[3.4]octane) formed via an intramolecular cyclization reaction of the chloropyrrolidine .

This final synthetic step is critical for the production of cediranib, which has been investigated as a vascular endothelial growth factor receptor (VEGFR) inhibitor with applications in oncology. The process chemistry understanding of this alkylation reaction is essential for controlling the formation of synthetic impurities and ensuring the quality of the final pharmaceutical product .

SupplierCatalog NumberPackagingPrice (USD)
AK Scientific8463AB250mg$2,296
Alichem574745769100mg$497.14
Alichem574745769250mg$810
Alichem5747457691g$1,595.30
American Custom Chemicals CorporationHCH0037219100mg$1,149.23
American Custom Chemicals CorporationHCH00372191g$2,881.73
CrysdotCD11101684100mg$469
CrysdotCD11101684250mg$750
CrysdotCD111016841g$1,876
Matrix Scientific097409250mg$1,664

This pricing information suggests that the compound has significant commercial value, likely due to its role as an intermediate in the synthesis of pharmaceutically important compounds such as cediranib .

Related Compounds and Structural Analogs

Several structurally related compounds have been reported in the literature, primarily as intermediates or derivatives in pharmaceutical research and development. These analogs often feature modifications at the 7-position of the quinazoline ring or incorporate isotopic labeling for research purposes.

Precursor Compounds

The primary precursor to 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is 7-(benzyloxy)-4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazoline (CAS: 574745-75-8) . This benzyloxy-protected intermediate has a molecular formula of C25H20FN3O3 and a molecular weight of 429.44 g/mol . This compound serves as the direct synthetic precursor in the debenzylation reaction that yields the target compound.

Derivatives and Functional Analogs

Several derivatives of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol have been reported, including:

  • Deuterated analogs such as those with tetradeuterio-3-(pyrrolidin-1-yl)propoxy substituents at the 7-position

  • 6-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)amino]-6-methoxyquinazolin-7-yl]oxy-N-hydroxyhexanamide, which features a modified linking group between the indole and quinazoline rings

  • 1-((4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)methyl)cyclopropanamine, which represents cediranib, the final pharmaceutical target

These structural analogs provide insights into the structure-activity relationships and the pharmaceutical potential of this class of compounds. The modifications typically focus on optimizing pharmacokinetic properties, metabolic stability, or specific target binding affinities.

Analytical Characterization

Analytical characterization of 4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-6-methoxyquinazolin-7-ol is essential for confirming its identity, purity, and quality. Several analytical techniques have been employed for this purpose, as evidenced in the research literature.

Mass Spectrometry

Mass spectrometric analysis of the compound reveals a characteristic molecular ion peak at m/z 340 [M+H]+ in positive ionization mode, consistent with the calculated molecular weight of 339.32 g/mol . This analytical technique provides confirmation of the molecular formula and structural integrity of the synthesized compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator